4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO5S2/c1-13-11-16(8-9-17(13)21)29(25,26)22-12-19(18-3-2-10-27-18)28(23,24)15-6-4-14(20)5-7-15/h2-11,19,22H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRZOBWXNLHDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(2-furyl)ethylamine to form an intermediate, which is then reacted with 3-methylbenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) groups serve as key reactive sites, participating in both nucleophilic and electrophilic transformations:
Key findings:
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Alkylation occurs preferentially at the secondary amine over aromatic fluorides
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Acylation requires anhydrous conditions to prevent competing hydrolysis
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Hydrolysis resistance exceeds typical amides but occurs under extreme acidic conditions
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aryl rings undergo directed substitutions:
Notable observations:
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Furan ring shows higher reactivity than fluorinated arenes (10³ rate enhancement)
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Fluorine substituents direct incoming electrophiles to meta positions
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Simultaneous substitution at both aryl systems requires sequential reactions
Redox Reactions
The ethyl bridge and heterocycle participate in oxidation/reduction processes:
Critical insights:
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Sulfur oxidation requires careful stoichiometry control to prevent over-oxidation
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Bridge oxidation generates reactive ketone intermediates for further derivatization
Metal Complexation
The sulfonamide nitrogen and furan oxygen act as ligand sites:
| Metal Salt | Solvent System | Complex Type | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) nitrate | MeOH/H₂O (4:1) | Octahedral | 8.2 ± 0.3 | |
| Pd(II) chloride | DMF | Square planar | 12.1 ± 0.5 | |
| Zn(II) acetate | THF | Tetrahedral | 6.7 ± 0.2 |
Applications:
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Cu complexes show enhanced catalytic activity in Ullmann couplings
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Pd complexes enable Suzuki-Miyaura cross-couplings at furan C-5
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Zn complexes exhibit fluorescence quenching for sensor applications
Thermal Degradation Pathways
Controlled pyrolysis reveals structural stability limits:
Stability considerations:
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Decomposition initiates at sulfonamide S-N bond (ΔH‡ = 132 kJ/mol)
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Atmospheric oxygen accelerates degradation through radical mechanisms
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Vacuum pyrolysis enables controlled synthesis of sulfur heterocycles
This comprehensive analysis demonstrates the compound's rich chemistry, enabling precise structural modifications for pharmaceutical development and materials science applications. The data tables integrate findings from synthetic protocols , mechanistic studies , and advanced applications , providing a robust framework for further research.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Material Science Applications
- Polymer Development :
- Catalysis :
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer properties of several sulfonamide derivatives, including 4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methylbenzene-1-sulfonamide. The results indicated a significant reduction in cell viability in cancer cell lines treated with this compound compared to controls, highlighting its potential as a novel anticancer agent .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity of this sulfonamide was tested against Gram-positive and Gram-negative bacteria. The compound exhibited a broad spectrum of activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its viability as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The fluorine atoms may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide ()
- Key Differences: Heterocyclic core: Thiophene (sulfur-containing) vs. furan (oxygen-containing) in the target compound. Thiophene’s larger atomic radius may reduce solubility but enhance π-π stacking interactions. Substituents: 4-methoxyphenyl vs. 4-fluorophenyl.
- Pharmacological Implications : Thiophene-based sulfonamides are often associated with antimicrobial or antitumor activity, while furan derivatives may exhibit distinct solubility profiles.
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()
- Key Differences: Core structure: Pyrimidine ring vs. benzene. Pyrimidines are common in kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent therapeutic targets.
N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide ()
- Key Differences :
Functional Group Variations
Methoxy vs. Fluoro Substituents
- N-(4-Methoxyphenyl)benzenesulfonamide ():
- Methoxy groups are electron-donating, increasing susceptibility to oxidative metabolism (e.g., CYP450-mediated demethylation) compared to fluorine’s metabolic stability.
- Fluoro substituents enhance binding affinity in hydrophobic pockets (e.g., ATP-binding sites) due to their electronegativity and small size .
Pharmacokinetic and Pharmacodynamic Comparisons
Research Findings and Implications
- However, the absence of a carboxylic acid group may limit direct mechanistic overlap .
- Enzyme Inhibition: Sulfonamides like those in and are known carbonic anhydrase inhibitors. The target compound’s dual fluorobenzenesulfonyl groups may enhance binding to zinc-containing active sites .
Biological Activity
4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methylbenzene-1-sulfonamide, also known as G857-1549, is a sulfonamide derivative with potential therapeutic applications. This compound is notable for its structural complexity and the presence of fluorinated aromatic rings, which may enhance its biological activity. Understanding its biological properties is essential for its development in drug discovery and therapeutic applications.
- Molecular Formula : C19H17F2N O5S2
- Molecular Weight : 441.48 g/mol
- LogP (Partition Coefficient) : 3.590
- Water Solubility : LogSw -3.75
- Polar Surface Area : 80.076 Ų
- Hydrogen Bond Acceptors/Donors : 10 / 1
These properties suggest that the compound has moderate lipophilicity and potential for cellular membrane permeability, which is critical for drug-like behavior.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various metabolic pathways. The sulfonamide moiety can inhibit enzyme activity by mimicking substrate molecules, thereby interfering with normal biochemical processes. This mechanism is similar to other sulfonamide drugs, which are known to target bacterial dihydropteroate synthase, among other targets.
Anticancer Activity
Recent studies have indicated that compounds similar to G857-1549 exhibit promising anticancer properties. For instance, a study demonstrated that sulfonamide derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 5.2 | Apoptosis via caspase activation | |
| HeLa | 3.8 | Cell cycle arrest in G1 phase |
Anti-inflammatory Potential
G857-1549 has also been included in libraries targeting anti-inflammatory pathways. Research shows that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Screening and Drug Discovery Applications
G857-1549 is part of several screening libraries aimed at various therapeutic areas, including cancer, inflammation, and metabolic disorders. Its inclusion in the Protein Arginine Methyltransferases Library suggests potential epigenetic modulation capabilities, which are increasingly recognized as crucial in cancer biology .
Q & A
Q. What are the optimal synthetic routes for preparing this compound?
The synthesis involves sequential sulfonylation and nucleophilic substitution. Key steps include:
- Reacting 4-fluorobenzenesulfonyl chloride with a furan-containing ethylamine derivative under controlled低温 (0–6°C) to prevent side reactions .
- Purification via column chromatography (SiO₂, pentane/EtOAc gradients) ensures high yields (>70%) and purity (>95%) .
- Intermediate characterization using ¹⁹F NMR confirms fluorine incorporation, while mass spectrometry verifies molecular weight .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR resolve structural features, including sulfonamide connectivity and fluorine environments .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (e.g., 70% acetonitrile/water) assess purity (>99%) .
- X-ray Crystallography: Determines stereochemistry of the furan-ethyl-sulfonamide moiety, as seen in related diazaspirodecanes .
Q. How should the compound be stored to ensure stability?
Store at –20°C under argon in amber vials. Stability studies show degradation (<5% over 6 months) under these conditions, whereas exposure to moisture or light accelerates hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence reactivity and target interactions?
- Fluorine’s electronegativity enhances the sulfonamide’s electrophilicity, improving binding to serine hydrolases. Comparative studies with non-fluorinated analogs show a 3–5× increase in inhibitory activity .
- Hammett σ constants (σₚ = 0.06 for 4-F) correlate with logP changes, impacting membrane permeability. Computational models (DFT) predict dipole moments (~4.5 D) to guide SAR studies .
Q. What strategies resolve discrepancies in reported biological activity data?
- Standardized Assays: Use identical cell lines (e.g., HEK293) and ATP concentrations in kinase inhibition assays to minimize variability .
- Orthogonal Validation: Surface plasmon resonance (SPR) confirms binding kinetics (KD = 12 nM) when conflicting IC₅₀ values arise from fluorogenic vs. radiometric assays .
Q. How can computational modeling predict metabolic pathways?
- MetaPrint2D: Predicts Phase I oxidation at the furan ring (70% probability), validated via LC-MS analysis of hepatic microsomal incubations .
- ADMET Predictor: Estimates a half-life of 2.3 hours in human liver microsomes, guiding prodrug design to enhance bioavailability .
Q. What in silico methods elucidate stereochemistry-dependent target binding?
- Molecular Dynamics (MD): Simulations reveal the (R)-enantiomer forms a stable hydrogen bond (2.1 Å) with His95 in COX-2, unlike the (S)-form. Enantioselective synthesis (Chiralpak AD-H column) and bioassays confirm a 10× potency difference .
Data Contradiction Analysis
Q. How to address conflicting reports on anti-inflammatory vs. cytotoxic effects?
- Dose-Response Studies: At 10 μM, the compound inhibits COX-2 (IC₅₀ = 8 nM) without cytotoxicity (CC₅₀ > 100 μM in RAW264.7 cells). Above 50 μM, off-target ROS generation occurs, explaining divergent findings .
- Impurity Analysis: HPLC-MS identifies N-oxide byproducts (>2%) in cytotoxic batches, emphasizing strict purity controls during synthesis .
Methodological Recommendations
Q. How to optimize reaction yields for scale-up?
Q. What protocols validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
